6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclopropanecarboxylate is a synthetic compound identified as a potential lead compound in cancer research. [] It belongs to a class of compounds being investigated for their potential to inhibit KDM5A, an enzyme implicated in cancer cell proliferation and chemotherapy resistance. [] The compound exhibits structural similarities to known KDM5A inhibitors, making it a promising candidate for further research and development. []
While the provided articles don't detail the synthesis process, one study utilizes molecular docking to predict the binding orientation of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclopropanecarboxylate to the estrogen receptor-α. [] This analysis suggests that the compound exhibits a strong binding affinity for the receptor, highlighting its potential as an anti-cancer agent. []
The primary application of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclopropanecarboxylate identified within the provided research is in the field of cancer research. [] Specifically, it is being investigated as a potential inhibitor of KDM5A. [] The compound's predicted binding affinity to the estrogen receptor-α further suggests its potential use in targeting cancers where this receptor plays a crucial role, such as breast cancer. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: